5-bromo-1-ethyl-4-methyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions. This particular compound features a bromine atom and ethyl and methyl substituents, which influence its chemical properties and potential applications.
5-bromo-1-ethyl-4-methyl-1H-imidazole can be synthesized through various chemical reactions involving imidazole derivatives. It is often used in pharmaceutical research and as a building block in organic synthesis.
This compound is classified as a halogenated imidazole derivative. It is recognized for its biological activity and is studied for its potential therapeutic applications, particularly in the field of medicinal chemistry.
The synthesis of 5-bromo-1-ethyl-4-methyl-1H-imidazole can be achieved through several methods:
The reaction conditions, such as temperature, solvent choice, and reaction time, play crucial roles in determining the yield and purity of the final product. For example, using polar aprotic solvents can enhance nucleophilicity during alkylation.
The molecular structure of 5-bromo-1-ethyl-4-methyl-1H-imidazole consists of:
The molecular formula is , with a molecular weight of approximately 203.07 g/mol. The compound's structure can be visualized using molecular modeling software or through crystallographic data if available.
5-bromo-1-ethyl-4-methyl-1H-imidazole can participate in various chemical reactions:
The reactivity of this compound is influenced by its substituents, which can stabilize or destabilize intermediates formed during reactions.
The mechanism of action for 5-bromo-1-ethyl-4-methyl-1H-imidazole in biological systems typically involves interactions with specific enzymes or receptors.
Research indicates that imidazole derivatives can exhibit antifungal, antibacterial, and anticancer activities, often through inhibition of key metabolic pathways in target organisms or cells.
Studies on similar compounds suggest varying degrees of biological activity based on structural modifications, indicating that slight changes in substituents can significantly alter efficacy.
5-bromo-1-ethyl-4-methyl-1H-imidazole finds applications primarily in:
The synthesis of 5-bromo-1-ethyl-4-methyl-1H-imidazole relies on sequential alkylation and bromination of the imidazole core. N-alkylation typically precedes halogenation due to the superior nucleophilicity of the imidazole nitrogen. 1-Ethyl-4-methylimidazole is synthesized via N-alkylation of 4-methylimidazole with ethyl halides (e.g., ethyl bromide or iodide) under basic conditions. Sodium hydride (60–80% dispersion in mineral oil) in anhydrous tetrahydrofuran facilitates deprotonation, followed by addition of ethyl bromide at 0–5°C, yielding 1-ethyl-4-methylimidazole with >85% efficiency [3] [9].
Bromination employs electrophilic aromatic substitution (EAS), where the electron-rich C5 position of 1-ethyl-4-methylimidazole undergoes regioselective bromination. Bromine (Br₂) in dichloromethane at –10°C minimizes dihalogenation, achieving 70–90% selectivity for the 5-bromo derivative [6] [9]. Alternatively, N-bromosuccinimide (NBS) in acetonitrile at 25°C provides safer handling and comparable yields (75–88%) [1]. Kinetic studies reveal that electron-donating methyl groups at C4 enhance C5 reactivity by +σₚₐᵣₐ ~ –0.17, while N-ethyl groups exert moderate steric effects without electronic perturbation [7].
Table 1: Comparison of Alkylating Agents for N-Functionalization
Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|---|
Ethyl bromide | Sodium hydride | Tetrahydrofuran | 0–5 | 85–92 |
Ethyl iodide | Potassium carbonate | N,N-Dimethylformamide | 80 | 78–85 |
Diethyl sulfate | Triethylamine | Acetonitrile | 25 | 80–88 |
Palladium and copper catalysts enable selective modifications of the C5-bromo group in 5-bromo-1-ethyl-4-methyl-1H-imidazole. Suzuki-Miyaura cross-coupling with arylboronic acids uses Pd(PPh₃)₄ (2–5 mol%) and potassium carbonate in tetrahydrofuran/water (4:1) at 80°C, yielding 5-aryl derivatives (e.g., 4-cyanophenyl, 90% yield). Low catalyst loadings (≤1 mol%) of Pd-PEPPSI-IPr complexes achieve turnover numbers (TON) > 1,000 in toluene at 100°C [10].
Direct C–H arylation at C2 is feasible via copper-mediated processes. Copper(I) iodide (10 mol%) with 1,10-phenanthroline catalyzes coupling with aryl iodides in dimethyl sulfoxide at 120°C, affording 2,5-disubstituted imidazoles (70–82% yield) [8]. Mechanistic studies indicate single-electron transfer (SET) pathways generate aryl radicals, followed by regioselective addition at C2 due to its inherent electrophilicity (σₘₑₜₐ ~ +0.12).
Table 2: Transition Metal-Catalyzed Cross-Coupling Reactions
Reaction Type | Catalyst System | Conditions | Product | Yield (%) |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | THF/H₂O, 80°C, 12 h | 5-Aryl-1-ethyl-4-methylimidazole | 85–93 |
Direct C–H Arylation | CuI/1,10-phenanthroline/K₃PO₄ | Dimethyl sulfoxide, 120°C, 24 h | 2-Aryl-5-bromoimidazole | 70–82 |
Buchwald-Hartwig | Pd₂(dba)₃/XPhos/CS₂CO₃ | 1,4-Dioxane, 100°C, 18 h | 1-Aryl-5-bromoimidazole | 88–95 |
Microwave irradiation drastically accelerates imidazole cyclization and functionalization. Solventless Debus-Radziszewski reactions combine ethylglyoxal, ethylamine, and 2-amino-1-(4-methylphenyl)propan-1-one under microwave irradiation (300 W, 140°C, 15 min), furnishing 1-ethyl-4-methylimidazole in 92% yield versus 6 hours conventionally [2] [8]. Bromination using NBS under microwave conditions (150 W, acetonitrile, 80°C, 5 min) achieves 95% conversion, minimizing polybrominated byproducts to <3% [7].
Solvent-free approaches utilize ionic liquids or eutectic mixtures. Urea–zinc chloride deep eutectic solvent (DES) mediates N-alkylation of 4-methylimidazole with ethyl bromide at 60°C (2 h, 88% yield). The DES is recycled five times with <5% activity loss, reducing waste compared to molecular solvents [2] [7].
Catalytic hydrogenation (H₂/Pd-C, 1 atm, ethanol, 25°C) cleaves the C5-bromo group of 5-bromo-1-ethyl-4-methyl-1H-imidazole, yielding 1-ethyl-4-methylimidazole (quantitative). Zinc dust in acetic acid (25°C, 30 min) achieves similar dehalogenation (94% yield) without affecting the N-ethyl or C4-methyl groups [3] [7].
Side-chain modifications include lithiation-electrophile trapping. n-Butyllithium (–78°C, tetrahydrofuran) deprotonates the C4-methyl group, generating a benzylic anion that reacts with aldehydes (e.g., benzaldehyde, 80% yield) or alkyl halides (e.g., iodomethane, 75% yield). Overlithiation at C2 is suppressed using bulky electrophiles like tert-butylchloride [7].
Solvent recovery is integral to sustainable synthesis. Distillation reclaims >90% of tetrahydrofuran from alkylation mixtures, while aqueous workups of bromination reactions recover acetic acid via crystallization (85% purity). Continuous-flow systems with immobilized catalysts (e.g., Pd on alumina) enable Suzuki-Miyaura coupling with process mass intensity (PMI) values of 8.2 versus batch PMI > 35 [10].
Catalyst design focuses on earth-abundant metals. Copper-exchanged zeolites (Cu-Y) catalyze N-arylation of 5-bromo-1-ethyl-4-methyl-1H-imidazole with aryl halides (120°C, 18 h, 80–85% yield), reused 10 times with <1% Cu leaching. Photoredox catalysis using eosin Y (0.5 mol%) under blue LEDs facilitates alkylation at C5 via radical addition, avoiding precious metals [7] [10]. Metrics like E-factor (kg waste/kg product) are reduced from 120 (traditional routes) to 15 by integrating solvent recycling, catalytic reactions, and minimal purification.
CAS No.: 31373-65-6
CAS No.: 15646-96-5
CAS No.: 134954-21-5
CAS No.: 481-94-7
CAS No.: 387825-07-2
CAS No.: